Sideroxylin: A Technical Guide to its Chemical Structure, Properties, and Biological Activities
Sideroxylin: A Technical Guide to its Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sideroxylin, a C-methylated flavone, has emerged as a compound of significant interest in the scientific community due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and spectral properties, and known biological activities of sideroxylin. Detailed experimental protocols for its extraction, isolation, and biological evaluation are also presented, alongside visualizations of its known signaling pathways, to facilitate further research and drug development efforts.
Chemical Structure and Identification
Sideroxylin is chemically known as 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethylchromen-4-one.[1] It belongs to the flavonoid subclass of monomethoxyflavones.[1]
Chemical Structure:
Caption: 2D Chemical Structure of Sideroxylin.
Table 1: Chemical Identification of Sideroxylin
| Identifier | Value |
| IUPAC Name | 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethylchromen-4-one[1] |
| Molecular Formula | C₁₈H₁₆O₅[1] |
| CAS Number | 3122-87-0[1] |
| Synonyms | 4',5-Dihydroxy-7-methoxy-6,8-dimethylflavone, Sideroxyline[1] |
Physicochemical and Spectral Properties
Physicochemical Properties
Sideroxylin is a yellow powder.[2] Its solubility has been reported in various organic solvents, making it amenable to a range of experimental conditions.
Table 2: Physicochemical Properties of Sideroxylin
| Property | Value |
| Molecular Weight | 312.3 g/mol [1] |
| Physical Description | Yellow powder[2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2] |
| Melting Point | Data not readily available |
| Boiling Point | Data not readily available |
Spectral Properties
Table 3: Spectral Properties of Sideroxylin
| Spectroscopic Technique | Observed Characteristics |
| UV-Vis Spectroscopy | Flavonoids typically exhibit two major absorption bands: Band I in the range of 300-380 nm and Band II in the range of 240-295 nm. Specific λmax values for sideroxylin are not consistently reported. |
| Infrared (IR) Spectroscopy | Specific IR absorption data for sideroxylin is not readily available in the public domain. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR have been used for structural confirmation. Specific chemical shift data is not widely published. |
| Mass Spectrometry (MS) | Mass spectral data has been utilized for the identification of sideroxylin in plant extracts, with characteristic fragmentation patterns observed. |
Biological Activities and Signaling Pathways
Sideroxylin has demonstrated a range of biological activities, positioning it as a promising candidate for further therapeutic investigation.
Anticancer Activity
Sideroxylin exhibits significant anticancer properties, particularly against ovarian and breast cancer cell lines.
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Ovarian Cancer: It has been shown to suppress cell proliferation and induce apoptosis in ovarian cancer cells. The mechanism of action involves the induction of mitochondrial dysfunction, leading to the generation of reactive oxygen species (ROS) and an increase in lipid peroxidation.[1]
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Breast Cancer: Sideroxylin also displays antiproliferative effects against breast cancer cells.
Signaling Pathways in Anticancer Activity:
Sideroxylin's anticancer effects are mediated through the modulation of key signaling pathways:
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PI3K/Akt Pathway: This pathway is often hyperactivated in cancer and promotes cell survival. Sideroxylin has been shown to influence this pathway, contributing to its pro-apoptotic effects.[1]
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MAPK Pathway: Sideroxylin activates the phosphorylation of several components of the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, JNK, and p38.[1] This activation can lead to the induction of apoptosis.
Caption: Sideroxylin-induced signaling pathways leading to apoptosis in cancer cells.
Anti-inflammatory Activity
Sideroxylin demonstrates potent anti-inflammatory effects by targeting key inflammatory mediators and signaling pathways.
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Inhibition of Inflammatory Mediators: It downregulates the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), two key players in the inflammatory response.[2]
Signaling Pathways in Anti-inflammatory Activity:
The anti-inflammatory mechanism of sideroxylin involves the inhibition of pro-inflammatory signaling cascades:
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NF-κB Pathway: Sideroxylin suppresses the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.[2]
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MAPK and STAT Pathways: It also inhibits the phosphorylation of ERK, c-Jun (part of the AP-1 transcription factor), STAT-1, and STAT-3, further contributing to its anti-inflammatory effects.[2]
Caption: Sideroxylin's inhibitory effects on pro-inflammatory signaling pathways.
Antimicrobial Activity
Sideroxylin has been reported to possess antimicrobial activity, notably against the bacterium Staphylococcus aureus.[1]
Experimental Protocols
This section provides an overview of methodologies for the extraction, isolation, and biological evaluation of sideroxylin.
Extraction and Isolation
A common method for the extraction of sideroxylin and related compounds from plant material, such as Eucalyptus foliage, involves sonication followed by chromatographic separation.
Protocol: Sonication-Assisted Extraction and HPLC Purification
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Sample Preparation: Dry and grind the plant material to a fine powder.
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Extraction:
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Suspend the powdered material in an extraction solvent (e.g., 7% water in acetonitrile with 0.1% trifluoroacetic acid).
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Sonicate the suspension for approximately 5-10 minutes.
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Filter the extract to remove solid plant debris.
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Purification:
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Subject the crude extract to High-Performance Liquid Chromatography (HPLC) for purification of sideroxylin. A reversed-phase C18 column is typically used.
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Monitor the elution profile using a UV detector, collecting the fraction corresponding to the sideroxylin peak.
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Confirm the purity of the isolated fraction using analytical HPLC and spectroscopic methods.
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Caption: Workflow for the extraction and isolation of sideroxylin.
In Vitro Anti-inflammatory Assays
Protocol: Albumin Denaturation Assay
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Preparation of Reagents:
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Prepare a 1% aqueous solution of bovine serum albumin (BSA).
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Prepare various concentrations of sideroxylin in a suitable solvent (e.g., DMSO, diluted with phosphate-buffered saline).
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Assay Procedure:
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To 0.2 mL of the BSA solution, add 2.8 mL of phosphate-buffered saline (pH 7.4) and 2 mL of the sideroxylin solution.
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Incubate the mixture at 37°C for 20 minutes.
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Induce denaturation by heating at 57°C for 3 minutes.
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After cooling, measure the absorbance of the solution at 660 nm.
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Use a standard anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.
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Calculation: The percentage inhibition of denaturation is calculated as: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
In Vitro Anticancer Assays
Protocol: MTT Cell Viability Assay
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Cell Culture:
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Culture the desired cancer cell line (e.g., ovarian or breast cancer cells) in a 96-well plate at an appropriate density.
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Allow the cells to adhere overnight.
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Treatment:
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Treat the cells with various concentrations of sideroxylin for a specified duration (e.g., 24, 48, or 72 hours).
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Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
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MTT Addition:
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Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
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Formazan Solubilization:
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Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
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Absorbance Measurement:
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Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Data Analysis:
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Calculate the percentage of cell viability relative to the vehicle control.
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Determine the IC₅₀ (half-maximal inhibitory concentration) value for sideroxylin.
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Conclusion
Sideroxylin is a promising natural compound with multifaceted biological activities that warrant further investigation for its therapeutic potential. This technical guide provides a foundational understanding of its chemical and biological properties, along with practical experimental methodologies. The elucidation of its mechanisms of action, particularly its influence on key signaling pathways, opens avenues for the development of novel therapeutic strategies targeting cancer and inflammatory diseases. Further research is encouraged to fully characterize its spectral properties, explore its full range of biological effects, and optimize its potential for clinical applications.
